2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Chemical Synthesis Analytical Chemistry Procurement Quality Control

Researchers requiring a novel aminopiperidine-phenol chemotype face a complete absence of published SAR or biological annotation. This 95% pure compound (CAS 1305849-69-7) is an untested building block with a unique 3-aminopiperidine substitution pattern, enabling genuine de novo data generation. It is suitable for: - De novo SAR studies, pharmacophore modeling, and virtual screening libraries. - Use as a synthetic intermediate or analytical reference standard for aminopiperidine derivatives. Standard commercial packaging and certificates of analysis are provided. Global shipping is available.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 1305849-69-7
Cat. No. B1526771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol
CAS1305849-69-7
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CN2CCCC(C2)N
InChIInChI=1S/C13H20N2O2/c1-17-12-6-2-4-10(13(12)16)8-15-7-3-5-11(14)9-15/h2,4,6,11,16H,3,5,7-9,14H2,1H3
InChIKeyKXMNDJNOTWKSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol: R&D Chemical Profile


2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (CAS 1305849-69-7), also known as 2-[(3-aminopiperidin-1-yl)methyl]-6-methoxyphenol, is a small molecule with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is an organic compound belonging to the phenol and aminopiperidine classes, and is primarily distributed for laboratory research and development purposes .

Workflow Synthetic chemistry building block for aminopiperidine-phenol scaffold construction
Selection basis Structural identity verified by canonical SMILES and InChI fingerprint
Use context In silico screening and analytical method development; no reported bioactivity profile available

Risk of Substituting 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol


For this specific compound (CAS 1305849-69-7), the risk of generic substitution is not due to proven differential efficacy, but due to a complete absence of comparable, peer-reviewed data for any close analog. The compound's potential use as a unique building block or research tool hinges on its specific structural features (e.g., the 3-aminopiperidine substitution pattern and 6-methoxyphenol core) which lack published, quantitative SAR or biological profiles [1]. Substituting it with a structurally related compound, such as 3-[(3-Aminopiperidin-1-yl)methyl]phenol or 2-Methoxy-6-(piperidin-1-ylmethyl)phenol , would introduce an unknown set of properties, invalidating any prior experimental use or synthesis pathway that relies on this exact compound's structure.

Regioisomer mismatch 3-[(3-Aminopiperidin-1-yl)methyl]phenol carries a different substitution pattern; reactivity and binding behavior may shift unpredictably
Functional group absence 2-Methoxy-6-(piperidin-1-ylmethyl)phenol lacks the 3-amino group; chemical behavior and solubility profile may differ
Misidentification hazard Some vendor listings conflate this CAS with dopamine D1 agonist A-86929 (CAS 173934-91-3), a structurally distinct compound with a different pharmacological profile

Quantitative Differentiation Evidence for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol


Supplier-Specified Purity Baseline

The baseline purity for this compound, as specified by multiple commercial suppliers, is consistently reported at a minimum of 95% . This is the only quantitative metric that can be verified across vendors for this CAS number. There are no published reports comparing this product's purity or performance to a specific alternative in a controlled experiment.

Purity baseline
Supplier data
95% minimum
Verifiable selection criterion for procurement reproducibility
Vendor CoA typical specification; no peer-reviewed comparator data available
Chemical Synthesis Analytical Chemistry Procurement Quality Control

Absence of Published Bioactivity Data

Searches across primary literature and authoritative databases (e.g., PubMed, PubChem) yield no peer-reviewed studies that quantify the biological activity (e.g., IC50, Ki, EC50) of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (CAS 1305849-69-7) against any specific target [1][2]. Consequently, no comparative data exists to differentiate it from analogs on the basis of potency, selectivity, or efficacy. The only other reference to this compound is a potential misidentification as the dopamine D1 agonist A-86929 (CAS 173934-91-3), which has a different chemical structure [3].

Bioactivity data
Context-dependent
None found
Procurement based on chemical structure, not a validated pharmacological profile
Literature search via PubMed and PubChem, April 2026; data to verify
Drug Discovery Chemical Biology Pharmacology

Chemical Identity Verification via SMILES and InChI

The compound's structural identity is uniquely defined by its canonical SMILES (COC1=CC=CC(CN2CCCC(N)C2)=C1O) and InChI (InChI=1S/C13H20N2O2/c1-17-12-6-2-4-10(13(12)16)8-15-7-3-5-11(14)9-15/h2,4,6,11,16H,3,5,7-9,14H2,1H3) . These unique digital identifiers provide an unambiguous, computer-readable method to differentiate this specific molecule from all other chemical entities, including its closest positional isomers or analogs (e.g., 2-((3-Aminopiperidin-4-yl)methyl)phenol) . This is a critical verification step for procurement in silico screening campaigns or chemical library management.

Structural identity
Data to verify
Unique SMILES / InChI fingerprint vs. 4-yl regioisomer
Unambiguous structural differentiation for compound selection and library management
Canonical identifiers differentiate from positional isomers; vendor database entry
Chemoinformatics Quality Assurance Structural Biology

Validated Application Scenarios for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol


Synthetic Organic Chemistry Building Block

Given its well-defined structure (C13H20N2O2) and minimum purity of 95% , this compound is suitable for use as a synthetic intermediate or a building block for the creation of more complex molecules. Its procurement is justified when a specific aminopiperidine-phenol scaffold is required, and the lack of biological annotation is not a barrier to use.

In Silico Screening Model Compound

The compound's verified canonical SMILES and InChI string make it an ideal candidate for inclusion in computational chemistry and virtual screening libraries. It can serve as a diverse scaffold for docking studies or pharmacophore modeling, where its specific spatial and electronic properties are of interest relative to other virtual compounds [1].

Analytical Chemistry Method Development

With a reported purity of 95% and a defined molecular weight (236.31 g/mol) , this compound can be used as a standard or reference material for the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting related aminopiperidine derivatives.

Exploratory Medicinal Chemistry Studies

In the absence of any published bioactivity data [1], this compound represents a genuine, untested chemical entity. Its procurement is essential for laboratories aiming to generate de novo structure-activity relationship (SAR) data for this specific aminopiperidine-phenol chemotype, as any data generated will be novel.

Application
Selection Property
Validation Focus
Synthetic chemistry building block studies
Aminopiperidine-phenol scaffold identity
Structural verification by CoA
In silico screening and virtual library studies
Verified SMILES and InChI identity
Computational library compatibility review
Analytical method development studies
Specified purity baseline
Method reproducibility assessment
Exploratory medicinal chemistry SAR studies
Unexplored chemotype
De novo SAR data validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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